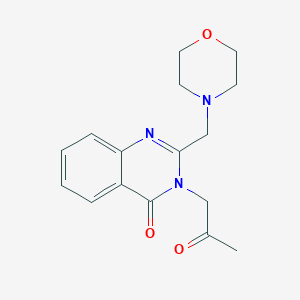

2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one

Description

The exact mass of the compound 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-12(20)10-19-15(11-18-6-8-22-9-7-18)17-14-5-3-2-4-13(14)16(19)21/h2-5H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMTXJWMBCEGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NC2=CC=CC=C2C1=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative with promising biological activities. Its molecular formula is , and it has a molecular weight of 301.34 g/mol. This compound has been studied for its potential as an anticancer agent, particularly in inhibiting various tyrosine kinases.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of quinazolin-4(3H)-one derivatives, including 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one, against several cancer cell lines:

- Cytotoxicity Testing : The compound was evaluated against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. It exhibited IC50 values significantly lower than the positive control, lapatinib, indicating strong cytotoxic activity. For instance, certain derivatives showed IC50 values as low as 0.14 µM against A2780 cells, demonstrating up to 87-fold potency compared to lapatinib .

The mechanism underlying the anticancer activity of this compound involves the inhibition of multiple tyrosine kinases:

- Inhibitory Activity : The compound has shown effective inhibition against cyclin-dependent kinase 2 (CDK2), HER2, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). Notably, derivatives like 2i and 3i demonstrated IC50 values comparable to established inhibitors such as imatinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific substitutions on the quinazolinone ring can enhance cytotoxicity:

| Compound | Substitution | IC50 (µM) | Remarks |

|---|---|---|---|

| 2i | 6,8-di-fluoro | 0.173 ± 0.012 | Strong CDK2 inhibitor |

| 3i | N-benzyl | 0.079 ± 0.015 | Comparable to lapatinib |

| 2f | N-phenyl | Varied | Good overall activity |

These findings suggest that modifications to the quinazolinone core can significantly impact biological effectiveness.

Additional Biological Activities

Besides anticancer properties, quinazolinone derivatives have been investigated for other biological activities:

- Antioxidant Activity : Some studies have indicated moderate antioxidant properties in certain derivatives when tested in DPPH assays, although these activities were generally lower than those of established antioxidants .

Study on Quinazolinone Derivatives

A comprehensive study synthesized various quinazolinone derivatives and evaluated their biological activities. The findings included:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one as an anticancer agent. The compound has shown promising results in inhibiting various tyrosine kinases, which are crucial in cancer cell proliferation and survival.

Cytotoxicity Testing

The compound was evaluated against several cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Comparison with Lapatinib |

|---|---|---|

| MCF-7 (Breast Cancer) | Not specified | Lower than control |

| A2780 (Ovarian Cancer) | 0.14 | Up to 87-fold more potent |

These results indicate that the compound possesses strong cytotoxic activity, particularly against ovarian carcinoma cells, outperforming established treatments like lapatinib .

Antimicrobial Activity

In addition to its anticancer properties, 2-(morpholin-4-ylmethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one has been investigated for its antimicrobial potential. The compound has shown effectiveness against various bacterial strains, suggesting its utility in treating infections.

Antimicrobial Testing

The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) evaluations against several pathogens:

| Pathogen | MIC Value (µg/ml) | Activity |

|---|---|---|

| Mycobacterium smegmatis | 6.25 | Significant antibacterial |

| Pseudomonas aeruginosa | Not specified | Active against tested strains |

| Candida albicans | Not specified | Effective antifungal activity |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies and Research Insights

- In Vitro Studies : A study demonstrated that derivatives of quinazolinone compounds, including this specific derivative, exhibited significant cytotoxic effects on human cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound with various targets, further supporting its role as a multi-target agent in both anticancer and antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.